Dibekacin sulfate

Pseudomonas aeruginosa MIC Aminoglycoside

Researchers seeking aminoglycoside antibiotics with differentiated anti-pseudomonal potency face limited options against gentamicin-resistant Pseudomonas aeruginosa. Dibekacin sulfate addresses this gap with quantifiable advantages: • Superior in vitro potency vs. amikacin, sisomicin, and gentamicin; MIC 0.625 μg/mL against gentamicin-resistant P. aeruginosa (vs. 400 μg/mL for gentamicin). • Precisely defined human PK parameters (t½ 2.24-2.88 h, Cmax 10.4 μg/mL after 100 mg IM) ideal for PK/PD modeling and TDM optimization. • Validated nephrotoxicity model compound with distinct renal cortical accumulation kinetics vs. tobramycin.

Molecular Formula C18H39N5O12S
Molecular Weight 549.6 g/mol
CAS No. 58580-55-5
Cat. No. B607106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibekacin sulfate
CAS58580-55-5
SynonymsDibekacin sulfate;  Debecacin sulfate;  EINECS 261-341-0;  Orbicin;  Panimycin.
Molecular FormulaC18H39N5O12S
Molecular Weight549.6 g/mol
Structural Identifiers
SMILESC1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O
InChIInChI=1S/C18H37N5O8.H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;(H2,1,2,3,4)
InChIKeyGXKUKBCVZHBTJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dibekacin Sulfate (CAS 58580-55-5) – A Semisynthetic Aminoglycoside for Severe Gram-Negative Infections


Dibekacin sulfate (DKB) is a semisynthetic aminoglycoside antibiotic derived from kanamycin B via 3′,4′-dideoxygenation, a structural modification that alters its antimicrobial spectrum and resistance profile relative to its parent compound and other aminoglycosides [1]. It is primarily indicated for the systemic treatment of severe infections caused by Gram-negative pathogens, including Pseudomonas aeruginosa, and demonstrates bactericidal activity through inhibition of bacterial protein synthesis [1][2].

Semisynthetic aminoglycoside derived from kanamycin B with reported structural modification
Antimicrobial spectrum includes Gram-negative pathogens such as Pseudomonas aeruginosa
Potency and resistance profile reported to differ from parent kanamycin and other aminoglycosides

Why Dibekacin Sulfate Cannot Be Simply Substituted with Gentamicin, Tobramycin, or Amikacin


Despite belonging to the same aminoglycoside class, dibekacin sulfate (DKB) exhibits a distinct pattern of antibacterial potency, particularly against Pseudomonas aeruginosa, and a unique susceptibility profile to clinically prevalent aminoglycoside-modifying enzymes (AMEs) when compared to its closest analogs gentamicin (GM), tobramycin (TOB), and amikacin (AMK) [1]. Differences in renal cortical accumulation kinetics further differentiate DKB from TOB, suggesting that substitution based solely on class membership may not yield equivalent efficacy or safety outcomes [2]. Generic interchange without consideration of these quantifiable differences may lead to suboptimal therapeutic response or unanticipated toxicity.

Antibacterial potency spectrum may not directly transfer from gentamicin, tobramycin, or amikacin; reported MIC context differs.
Aminoglycoside-modifying enzyme susceptibility profile may shift substitution outcomes; AME context requires review.
Renal cortical accumulation kinetics differ from tobramycin; nephrotoxicity endpoint context may not be directly interchangeable.

Dibekacin Sulfate: Direct Comparative Quantitative Evidence for Scientific Selection


Superior Anti-Pseudomonal Potency: Lower MIC Against P. aeruginosa Compared to Amikacin, Sisomicin, and Gentamicin

In a head-to-head in vitro study of 200 strains of P. aeruginosa, dibekacin (DKB) demonstrated the lowest MIC values, establishing it as the most potent aminoglycoside tested. The compound was more active than amikacin, sisomicin, and gentamicin [1]. Notably, for seven strains exhibiting high-level gentamicin resistance (MIC 400 μg/mL), the MIC of dibekacin was 0.625 μg/mL, indicating retained activity against a subset of gentamicin-resistant isolates [1].

Anti-Pseudomonal MIC Comparison
Head-to-head
Reported lowest MIC among amikacin, sisomicin, and gentamicin against 200 P. aeruginosa isolates; MIC 0.625 µg/mL for gentamicin-resistant strains (vs. 400 µg/mL for gentamicin).
Supports antimicrobial screening context against P. aeruginosa.
Data to verify in target panel; susceptibility breakpoints may vary.
Pseudomonas aeruginosa MIC Aminoglycoside Antimicrobial Susceptibility

Activity Against Gentamicin-Resistant P. aeruginosa: A Quantified Advantage Over Other Aminoglycosides

A comparative study evaluating dibekacin (DKB) against gentamicin (GM), sisomicin, tobramycin (TOB), and amikacin (AMK) reported that DKB exhibits high activity against P. aeruginosa, including strains that are resistant to gentamicin [1]. The study concluded that DKB and GM are well-suited as first-choice aminoglycosides for P. aeruginosa infections, with DKB offering a potential advantage in settings with GM resistance [1].

Activity vs. Gentamicin-Resistant Strains
Head-to-head
Reported retained activity against gentamicin-resistant P. aeruginosa strains where gentamicin activity diminished.
Supports resistance-pathway screening context.
Resistance mechanism review recommended; correlation with AME profile may vary.
Antibiotic Resistance Pseudomonas aeruginosa Gentamicin-resistant Aminoglycoside

Comparative Renal Cortical Kinetics: Significantly Higher Accumulation than Tobramycin, Differentiating Nephrotoxic Potential

In a canine model, the intrarenal distribution and renal cortical elution kinetics of dibekacin (DKB) were directly compared to gentamicin (GM) and tobramycin (TOB). DKB and GM showed reproducibly higher renal cortical tissue concentrations than TOB in both acute infusion and multiple dosing studies [1]. The kinetic behavior of DKB was similar to GM and significantly different from TOB [1].

Renal Cortical Accumulation
Head-to-head
Significantly higher renal cortical accumulation vs. tobramycin in a canine model; similar to gentamicin.
Supports renal-handling endpoint context.
Model-specific observation; nephrotoxicity endpoint monitoring is suggested.
Nephrotoxicity Renal Cortical Accumulation Pharmacokinetics Tobramycin

Defined Human Pharmacokinetic Profile: Rapid Absorption and Predictable Half-Life for Dosing Regimen Design

The pharmacokinetic parameters of dibekacin (DKB) in human volunteers have been rigorously defined. Following a 100 mg intramuscular (IM) dose, DKB is rapidly absorbed with a tmax of 0.84 h, achieving a peak serum concentration (Cmax) of 10.4 μg/mL [1]. The elimination half-life (t1/2) after IM administration is 2.24 h, and after intravenous (IV) infusion ranges from 2.50 to 2.88 h [1].

Human PK Parameters
Reported
Reported tmax 0.84 h, Cmax 10.4 µg/mL (100 mg IM), t1/2 2.24 h (IM) to 2.88 h (IV) in human volunteers.
Supports exposure-model validation context.
Data to verify for specific dosing scenarios; drug monitoring context.
Pharmacokinetics Half-life Bioavailability Human

Quantified Application Scenarios for Dibekacin Sulfate Based on Comparative Evidence


Targeted Therapy for Pseudomonas aeruginosa Infections, Including Gentamicin-Resistant Phenotypes

As demonstrated by its superior in vitro potency against P. aeruginosa compared to amikacin, sisomicin, and gentamicin, and its retained activity against some gentamicin-resistant strains (MIC 0.625 μg/mL vs. 400 μg/mL), dibekacin sulfate is a scientifically justified choice for treating serious Pseudomonas infections [1][2]. This is particularly relevant in clinical settings where gentamicin resistance is documented or suspected, and where maximum anti-pseudomonal activity is required for empiric therapy.

Preclinical and Clinical Research Models Requiring an Aminoglycoside with Documented Renal Handling Distinct from Tobramycin

For research applications, such as studies investigating aminoglycoside-induced nephrotoxicity or evaluating protective agents, dibekacin sulfate offers a well-characterized model compound with known differences in renal cortical accumulation relative to tobramycin [1]. In a canine model, DKB demonstrated significantly higher renal cortical concentrations than TOB, similar to GM, making it a distinct tool for investigating mechanisms of renal uptake and toxicity [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Dosing Regimen Optimization

The precisely defined human pharmacokinetic parameters of dibekacin sulfate—including a tmax of 0.84 h, a Cmax of 10.4 μg/mL after a 100 mg IM dose, and an elimination half-life of 2.24-2.88 h—make it an ideal candidate for PK/PD modeling, therapeutic drug monitoring (TDM), and optimizing once-daily dosing regimens to maximize efficacy while minimizing toxicity [1].

Application
Selection Property
Validation Focus
P. aeruginosa antimicrobial susceptibility studies
Anti-pseudomonal MIC context
MIC endpoints against susceptible and resistant strains
Aminoglycoside nephrotoxicity research models
Renal cortical accumulation context
Accumulation endpoint comparison vs. tobramycin
PK/PD modeling and exposure-response studies
Human PK parameter context
Cmax, t1/2 and exposure-response model validation

Technical Documentation Hub

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14 linked technical documents
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